molecular formula C8H4S3 B1295348 3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene CAS No. 3593-75-7

3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene

Cat. No.: B1295348
CAS No.: 3593-75-7
M. Wt: 196.3 g/mol
InChI Key: VGWBXRXNERKBSJ-UHFFFAOYSA-N
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Description

Dithieno[3,2-b:2’,3’-d]thiophene is a heterocyclic compound that has garnered significant attention in recent years due to its unique structural and electronic properties. This compound consists of three fused thiophene rings, which contribute to its high resonance energy, electrophilic reactivity, and extended π-conjugation. These characteristics make dithieno[3,2-b:2’,3’-d]thiophene an attractive building block for various applications in organic electronics, such as solar cells, electrochromic devices, organic field-effect transistors, and organic light-emitting diodes .

Preparation Methods

The synthesis of dithieno[3,2-b:2’,3’-d]thiophene typically involves a multi-step process starting from thiophene. One common approach includes the following steps :

    Tetraiodation of Thiophene: Thiophene is subjected to iodination to introduce iodine atoms at the 2, 3, 4, and 5 positions.

    Selective Dialkynylation: The tetraiodothiophene undergoes selective dialkynylation at the 2 and 5 positions.

    Double Annulation: The 2,5-dialkynyl-3,4-diiodothiophene is then subjected to CuI/TMEDA-catalyzed double annulation using sodium sulfide, resulting in the formation of dithieno[3,2-b:2’,3’-d]thiophene.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scalability and cost-effectiveness.

Chemical Reactions Analysis

Dithieno[3,2-b:2’,3’-d]thiophene undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include:

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize dithieno[3,2-b:2’,3’-d]thiophene, leading to the formation of sulfoxides or sulfones.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce dithieno[3,2-b:2’,3’-d]thiophene to its corresponding dihydro derivatives.

    Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine or chlorine, resulting in halogenated derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Dithieno[3,2-b:2’,3’-d]thiophene has a wide range of scientific research applications :

    Organic Electronics: It is used as a building block for organic electronic materials, including organic field-effect transistors, organic light-emitting diodes, and organic photovoltaic solar cells.

    Electrochromic Devices: Dithieno[3,2-b:2’,3’-d]thiophene-based materials are employed in electrochromic devices due to their ability to change color upon the application of an electric field.

    Fluorescent Probes: The compound’s unique electronic properties make it suitable for use in fluorescent probes for biological imaging and sensing applications.

    Redox Switching: Dithieno[3,2-b:2’,3’-d]thiophene derivatives are used in redox-switching applications due to their reversible redox behavior.

Mechanism of Action

The mechanism by which dithieno[3,2-b:2’,3’-d]thiophene exerts its effects is primarily related to its electronic structure . The extended π-conjugation and high charge mobility of the compound facilitate efficient charge transport in organic electronic devices. The presence of sulfur atoms in the thiophene rings also contributes to the compound’s ability to interact with various molecular targets and pathways, enhancing its performance in applications such as organic photovoltaics and electrochromic devices.

Comparison with Similar Compounds

Dithieno[3,2-b:2’,3’-d]thiophene can be compared with other similar compounds, such as thienothiophene and thienoacenes . These compounds share some structural similarities but differ in the number of fused thiophene rings and their electronic properties:

    Thienothiophene: Consists of two fused thiophene rings and is used in similar applications but may have different electronic properties due to the fewer number of rings.

    Thienoacenes: Comprise more than three fused thiophene rings and offer even greater π-conjugation and charge mobility, making them suitable for high-performance organic electronic applications.

Dithieno[3,2-b:2’,3’-d]thiophene stands out due to its balance of high charge mobility, extended π-conjugation, and ease of synthesis, making it a versatile and valuable compound in the field of organic electronics.

Properties

IUPAC Name

3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4S3/c1-3-9-7-5(1)11-6-2-4-10-8(6)7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGWBXRXNERKBSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1SC3=C2SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

98507-51-8
Record name Dithieno[3,2-b:2′,3′-d]thiophene, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98507-51-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID50189495
Record name Dithieno(3,2-b:2',3'-d)thiophene
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Molecular Weight

196.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3593-75-7
Record name Dithieno(3,2-b:2',3'-d)thiophene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003593757
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dithieno(3,2-b:2',3'-d)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50189495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3593-75-7
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
Reactant of Route 2
3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
Reactant of Route 3
3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
Reactant of Route 4
3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
Reactant of Route 5
3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
Reactant of Route 6
3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
Customer
Q & A

Q1: What is the molecular formula and weight of DTT?

A1: Dithieno[3,2-b:2',3'-d]thiophene is represented by the molecular formula C8H4S3 and has a molecular weight of 196.3 g/mol.

Q2: What spectroscopic techniques are used to characterize DTT and its derivatives?

A2: Researchers utilize a range of spectroscopic methods to characterize DTT and its derivatives. These include:

  • NMR Spectroscopy: [, , , , ] This technique provides insights into the structure and bonding in DTT derivatives.
  • UV-Vis Spectroscopy: [, , , , , , , , ] This method helps determine the absorption properties and electronic transitions within DTT molecules, crucial for optoelectronic applications.
  • Fluorescence Spectroscopy: [, , , , , ] This technique unveils the emission properties of DTT derivatives, which are relevant for applications like bioimaging.
  • Raman Spectroscopy: [, ] This method probes molecular vibrations and provides complementary information about the structure and electronic properties of DTT compounds.
  • ESR Spectroscopy: [] This technique is valuable for studying the electronic structure of radical cations generated from DTT derivatives.

Q3: Why is DTT promising for organic electronics?

A3: DTT exhibits favorable properties for organic electronics, including:

  • Planar Structure: [, , ] This feature promotes strong intermolecular interactions, leading to efficient charge transport.
  • Extended π-Conjugation: [, , ] This allows for tuning of electronic and optical properties, particularly crucial for light absorption and emission.
  • Electron-Rich Nature: [, ] This makes DTT suitable as an electron donor in donor-acceptor systems, essential for organic solar cells and transistors.

Q4: What are the typical applications of DTT-based materials?

A4: DTT derivatives find applications in:

  • Organic Field-Effect Transistors (OFETs): [, , ] They function as p-type semiconductors in OFETs due to their good hole mobility.
  • Polymer Solar Cells (PSCs): [, , , , ] DTT acts as a donor unit in donor-acceptor polymers, crucial for efficient light harvesting and charge separation.
  • Electrochromic Devices: [] DTT-based polymers exhibit color changes upon electrochemical oxidation or reduction, making them suitable for smart windows and displays.
  • Fluorescent Probes: [, , ] DTT derivatives can act as fluorescent probes for bioimaging, particularly for visualizing membrane tension.
  • Nonlinear Optics: [] DTT's extended π-conjugation makes it suitable for applications requiring nonlinear optical properties.

Q5: How is computational chemistry used to study DTT-based materials?

A5: Computational methods play a crucial role in:

  • Molecular Design: [, ] Density Functional Theory (DFT) guides the design of new DTT derivatives with tailored electronic properties.
  • Property Prediction: [, , , , ] DFT calculations help predict properties like absorption spectra, ionization potentials, electron affinities, and redox potentials.
  • Understanding Structure-Property Relationships: [, , ] Computational modeling elucidates the impact of structural modifications on the optical, electronic, and self-assembly properties of DTT derivatives.

Q6: How does modifying the DTT structure affect its properties?

A6: Modifications to the DTT core or side chains significantly impact its properties:

  • Bridge Expansion: [] Extending the π-conjugation through bridge expansion influences absorption and emission wavelengths.
  • End-Capping Groups: [] Attaching different end-capping groups, like phenyl or thienyl, affects solubility, energy levels, and packing in solid state.
  • Fluorination: [] Introducing fluorine atoms can enhance electron affinity, improve morphology, and boost device performance in organic solar cells.
  • Donor-Acceptor Strength: [] Varying the donor-acceptor strength through substituents impacts the charge-transfer character and nonlinear optical properties.

Q7: How does DTT interact with other materials in devices?

A7: Material compatibility is crucial for device performance. For instance:

  • In PSCs, DTT-based donors must efficiently interact with acceptor materials like PC71BM or PC70BM for charge separation. [, ]
  • In OFETs, DTT derivatives interact with dielectric materials, influencing charge transport properties. []

Q8: What are common synthetic routes to DTT and its derivatives?

A8: DTT synthesis typically involves multistep procedures. Common reactions include:

  • Stille Coupling: [, , , ] Widely used for attaching various substituents to the DTT core.
  • C-H Activation: [] Enables direct functionalization of the DTT core, offering greater synthetic flexibility.
  • Oxidative Polymerization: [] Used to create DTT-based polymers for applications like electrochromic devices.

Q9: How are DTT derivatives processed for device fabrication?

A9: Solution-processing techniques are preferred due to their simplicity and cost-effectiveness.

  • Spin-coating: [, ] Commonly used to deposit thin films of DTT derivatives for OFETs and PSCs.
  • Solution-Shearing: [, ] This method can improve molecular ordering and enhance charge transport in thin films.

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